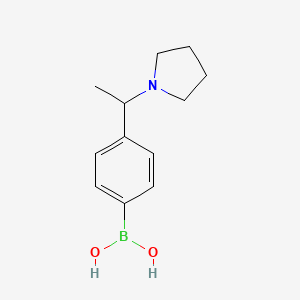

4-(1-Pyrrolidinoethyl)phenylboronic acid

Description

BenchChem offers high-quality 4-(1-Pyrrolidinoethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Pyrrolidinoethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGKJEUGXKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868395-81-7 | |

| Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic Acid

This guide provides a comprehensive, technically detailed framework for the synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The narrative is structured to provide not just a protocol, but a deeper understanding of the chemical logic underpinning each step, ensuring both reproducibility and the flexibility to adapt the methodology.

Introduction and Strategic Overview

4-(1-Pyrrolidinoethyl)phenylboronic acid is a bifunctional molecule incorporating a tertiary amine and a boronic acid group. This unique combination makes it a desirable synthon, particularly for its application in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(1-pyrrolidinoethyl)phenyl moiety into complex molecular architectures. Its utility is prominent in the development of novel therapeutics and functional materials.

The synthesis of this target molecule is not a trivial one-step process. A robust and logical retrosynthetic analysis points towards a multi-step approach, which is outlined below. This strategy is designed for efficiency, high yield, and control over the chemical transformations.

Our synthetic strategy commences with the reductive amination of commercially available 4'-bromoacetophenone with pyrrolidine. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. The final step involves the hydrolysis of the pinacol boronate ester to yield the target boronic acid. This pathway is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-Bromophenyl)-1-pyrrolidin-1-ylethane via Reductive Amination

The initial step involves the formation of the C-N bond through reductive amination. This reaction proceeds via the initial formation of an enamine intermediate from the ketone and the secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride is the reducing agent of choice for this transformation as it is milder and more selective than other borohydrides, and it does not readily reduce the ketone starting material.[1][2]

Experimental Protocol:

-

To a solution of 4'-bromoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added pyrrolidine (1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-bromophenyl)-1-pyrrolidin-1-ylethane.

Data Summary Table 1: Reagents for Reductive Amination

| Reagent | Molar Eq. | Purpose |

| 4'-Bromoacetophenone | 1.0 | Starting material |

| Pyrrolidine | 1.2 | Amine source |

| Sodium triacetoxyborohydride | 1.5 | Reducing agent |

| Dichloromethane | - | Solvent |

| Sodium bicarbonate (sat. aq.) | - | Quenching agent |

Step 2: Synthesis of 2-(4-(1-Pyrrolidinoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation

The second step is the palladium-catalyzed Miyaura borylation, which converts the aryl bromide into a more versatile boronate ester.[3] This reaction is highly efficient for creating carbon-boron bonds and tolerates a wide range of functional groups. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the product and regenerate the catalyst.

Experimental Protocol:

-

To a dry Schlenk flask is added 1-(4-bromophenyl)-1-pyrrolidin-1-ylethane (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous dioxane (0.2 M) is added via syringe.

-

The reaction mixture is heated to 80-90 °C and stirred for 8-16 hours, monitoring by GC-MS or LC-MS.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4-(1-pyrrolidinoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Data Summary Table 2: Reagents for Miyaura Borylation

| Reagent | Molar Eq. | Purpose |

| 1-(4-Bromophenyl)-1-pyrrolidin-1-ylethane | 1.0 | Starting material |

| Bis(pinacolato)diboron | 1.1 | Boron source |

| Potassium acetate | 3.0 | Base |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |

| Dioxane | - | Solvent |

Step 3: Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid via Hydrolysis

The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. While direct hydrolysis is possible, a more controlled and often higher-yielding method involves a two-step procedure: transesterification with diethanolamine followed by mild acidic hydrolysis.[4][5] This method often results in a cleaner product that is easier to isolate.

Experimental Protocol:

-

The pinacol boronate ester (1.0 eq) is dissolved in diethyl ether (0.3 M).

-

Diethanolamine (1.1 eq) is added, and the mixture is stirred at room temperature. A white precipitate should form. The reaction is monitored by TLC until the starting material is consumed (typically 1-2 hours).

-

The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried.

-

The resulting diethanolamine boronate adduct is then suspended in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl.

-

The mixture is stirred vigorously for 1-3 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(1-pyrrolidinoethyl)phenylboronic acid as a solid. The product may be further purified by recrystallization if necessary.

Data Summary Table 3: Reagents for Hydrolysis

| Reagent | Molar Eq. | Purpose |

| Pinacol Boronate Ester | 1.0 | Starting material |

| Diethanolamine | 1.1 | Transesterification agent |

| Diethyl Ether | - | Solvent |

| 0.1 M HCl (aq.) | - | Hydrolysis agent |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process monitoring. The progress of each reaction step can and should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Expected yields for each step are in the range of 70-95%, and deviations from this may indicate issues with reagent quality, reaction setup, or execution.

Conclusion

This guide provides a detailed and technically sound methodology for the synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid. By breaking down the synthesis into three logical and well-established reaction steps, this protocol offers a reliable pathway for researchers and drug development professionals to access this valuable chemical entity. The emphasis on the rationale behind each step and the inclusion of detailed experimental procedures are intended to empower the user to successfully replicate and, if necessary, adapt this synthesis for their specific needs.

References

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Hernandez, H. V., & Ellman, J. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]

-

Hernandez, H. V., & Ellman, J. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(1-Pyrrolidinoethyl)phenylboronic Acid: Synthesis, Applications, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinoethyl)phenylboronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its unique structure, featuring a phenylboronic acid moiety linked to a pyrrolidinoethyl group, provides a valuable scaffold for the development of novel therapeutic agents, sophisticated molecular sensors, and functional materials. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its key applications, with a focus on the underlying scientific principles.

Physicochemical Properties and Handling

The fundamental characteristics of 4-(1-Pyrrolidinoethyl)phenylboronic acid are summarized in the table below. Understanding these properties is crucial for its effective use and storage in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 219.1 g/mol | [1] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |

| CAS Number | 868395-81-7 | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |

Handling and Storage:

Arylboronic acids, as a class, are generally stable and easier to handle than many other organometallic reagents.[2] However, proper storage is essential to maintain their integrity. 4-(1-Pyrrolidinoethyl)phenylboronic acid should be stored in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic Acid

The synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid is most commonly achieved through a reductive amination reaction between 4-acetylphenylboronic acid and pyrrolidine. This method is efficient and proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.

Reductive Amination Workflow

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol:

Materials:

-

4-Acetylphenylboronic acid

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-acetylphenylboronic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Pyrrolidine: Add pyrrolidine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(1-Pyrrolidinoethyl)phenylboronic acid.

Applications in Drug Discovery and Development

The unique structural features of 4-(1-Pyrrolidinoethyl)phenylboronic acid make it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[3][4] Many small-molecule kinase inhibitors are designed to bind to the ATP-binding site of the kinase. The 4-(1-Pyrrolidinoethyl)phenyl moiety can serve as a key pharmacophore that interacts with specific residues in the kinase active site, often through hydrogen bonding or hydrophobic interactions. The pyrrolidine ring, in particular, can provide a vector for exploring the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

The boronic acid functional group is typically utilized as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the complex molecular architectures of these inhibitors.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5] 4-(1-Pyrrolidinoethyl)phenylboronic acid serves as the organoboron partner in this reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

4-(1-Pyrrolidinoethyl)phenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask or similar reaction vessel, combine 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Drying, Concentration, and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Application in Sensor Technology

The boronic acid moiety of 4-(1-Pyrrolidinoethyl)phenylboronic acid has a unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides. This property makes it a valuable component in the development of glucose sensors.

Mechanism of Glucose Sensing

Phenylboronic acids can form cyclic esters with the diol groups of glucose.[6] This binding event can be designed to produce a measurable signal, such as a change in fluorescence. In a typical fluorescent sensor design, a fluorophore is positioned in proximity to the boronic acid. When glucose binds to the boronic acid, it can alter the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength. This change can be correlated to the concentration of glucose in the sample. The pyrrolidinoethyl group can influence the pKa of the boronic acid and its solubility, which are critical parameters for designing sensors that operate under physiological conditions.

Conclusion

4-(1-Pyrrolidinoethyl)phenylboronic acid is a key building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity, particularly in the Suzuki-Miyaura cross-coupling, make it an invaluable tool for the construction of complex molecules. Its applications in the development of kinase inhibitors and glucose sensors highlight its importance in addressing critical challenges in healthcare. This guide provides a foundational understanding of this compound, empowering researchers and scientists to effectively utilize it in their respective fields.

References

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

PubChem. (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. Available at: [Link]

-

Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

National Institutes of Health. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Available at: [Link]

-

MDPI. Recent Progress in Diboronic-Acid-Based Glucose Sensors. Available at: [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

-

ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

-

ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

ACS Omega. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

PubMed. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Available at: [Link]

-

Mediterranean Journal of Chemistry. Solubility of phenylboronic compounds in water. Available at: [Link]

-

RSC Publishing. Recent development of boronic acid-based fluorescent sensors. Available at: [Link]

-

ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. Available at: [Link]

-

National Institutes of Health. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Available at: [Link]

-

Wordpress. Reductive Amination. Available at: [Link]

-

Journal of the American Chemical Society. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Available at: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

-

National Institutes of Health. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the NMR Spectra Analysis of 4-(1-Pyrrolidinoethyl)phenylboronic acid

Foreword: The Structural Elucidation Challenge

For researchers and professionals in drug development and organic synthesis, 4-(1-Pyrrolidinoethyl)phenylboronic acid represents a molecule of significant interest. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and its potential in the design of sensors and biologically active compounds make a thorough understanding of its structure paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such structural verification. This guide provides an in-depth, practical analysis of the NMR spectra of 4-(1-Pyrrolidinoethyl)phenylboronic acid, moving beyond a simple peak assignment to explain the causal relationships behind the spectral data and the strategic choices in experimental design.

Molecular Architecture and Its Spectroscopic Implications

The structure of 4-(1-Pyrrolidinoethyl)phenylboronic acid combines three distinct molecular fragments: a para-substituted phenyl ring, a chiral ethyl linker, and a pyrrolidine ring. Each of these components contributes uniquely to the overall NMR fingerprint. The presence of a chiral center at the benzylic position (the carbon connecting the phenyl and pyrrolidine rings via the ethyl group) introduces magnetic non-equivalence, which is a key feature to anticipate in the spectra.

The Critical First Step: Sample Preparation and Overcoming Boroxine Formation

A common pitfall in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This oligomerization can lead to broadened peaks or even a completely unintelligible spectrum, as multiple species exist in equilibrium.[4]

Causality Behind Experimental Choice:

To ensure the acquisition of a clean, monomeric spectrum, the choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is a common solvent, it is not ideal for boronic acids. The use of a protic solvent like methanol-d₄ (CD₃OD) is the preferred method. The methanol actively participates in an exchange with the boronic acid hydroxyl groups, effectively breaking up the boroxine oligomers and ensuring the predominance of the monomeric species in solution.[4]

Protocol for Optimal Sample Preparation:

-

Vial Preparation: In a clean, dry vial, weigh approximately 5-10 mg of 4-(1-Pyrrolidinoethyl)phenylboronic acid.

-

Solvent Addition: Add approximately 0.6-0.7 mL of methanol-d₄ (CD₃OD).

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.

-

Atmosphere: While this specific compound is not exceptionally air-sensitive, for many boronic acids and their derivatives, flushing the NMR tube with an inert gas like argon or nitrogen before capping can prevent oxidation. For highly sensitive samples, preparation in a glovebox and the use of a J-Young NMR tube are recommended.[5][6]

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum is the first and most informative experiment for structural verification. Below is a detailed prediction and interpretation of the spectrum of 4-(1-Pyrrolidinoethyl)phenylboronic acid in CD₃OD.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| H-2, H-6 (Aromatic) | ~7.7-7.9 | Doublet (d) | 2H | J ≈ 8.0 |

| H-3, H-5 (Aromatic) | ~7.3-7.5 | Doublet (d) | 2H | J ≈ 8.0 |

| H-7 (Benzylic CH) | ~3.8-4.0 | Quartet (q) | 1H | J ≈ 7.0 |

| H-8 (Methyl CH₃) | ~1.5-1.7 | Doublet (d) | 3H | J ≈ 7.0 |

| H-9, H-12 (Pyrrolidine α-CH₂) | ~3.0-3.3 | Multiplet (m) | 4H | - |

| H-10, H-11 (Pyrrolidine β-CH₂) | ~1.9-2.1 | Multiplet (m) | 4H | - |

| B(OH)₂ | ~4.8 (in CD₃OD) | Singlet (s, broad) | Exchangeable | - |

Rationale for Assignments:

-

Aromatic Region (H-2, H-6, H-3, H-5): The phenyl ring is para-substituted, which simplifies the spectrum into a classic AA'BB' system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group (H-2, H-6) are expected to be deshielded and appear further downfield compared to the protons ortho to the electron-donating alkylamino group (H-3, H-5).[7]

-

Ethyl Sidechain (H-7, H-8): The benzylic proton (H-7) is adjacent to the phenyl ring and the nitrogen of the pyrrolidine, leading to a downfield shift. It is coupled to the three protons of the methyl group (H-8), resulting in a quartet. Conversely, the methyl protons are coupled to the single benzylic proton, appearing as a doublet.

-

Pyrrolidine Ring (H-9, H-12, H-10, H-11): The protons on the carbons adjacent to the nitrogen (α-protons, H-9, H-12) are deshielded and will appear further downfield than the β-protons (H-10, H-11).[8] Due to the complex coupling within the five-membered ring, these signals are expected to be multiplets.

-

Boronic Acid Protons (B(OH)₂): In a protic solvent like methanol-d₄, these protons will rapidly exchange with the deuterium of the solvent. This will result in a broad singlet that may be difficult to distinguish from the residual solvent peak.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, C-B) | ~130-135 (often broad) |

| C-2, C-6 (Aromatic) | ~135-138 |

| C-3, C-5 (Aromatic) | ~128-130 |

| C-4 (Aromatic, C-C) | ~145-150 |

| C-7 (Benzylic CH) | ~65-70 |

| C-8 (Methyl CH₃) | ~15-20 |

| C-9, C-12 (Pyrrolidine α-CH₂) | ~50-55 |

| C-10, H-11 (Pyrrolidine β-CH₂) | ~23-26 |

Rationale for Assignments:

-

Aromatic Carbons: The carbon attached to the boron (C-1) often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. The other aromatic carbons show shifts typical for substituted benzenes, with C-4 (ipso-carbon to the ethyl group) being the most downfield.[9]

-

Aliphatic Carbons: The benzylic carbon (C-7) is significantly downfield due to its attachment to both the aromatic ring and the nitrogen atom. The pyrrolidine α-carbons (C-9, C-12) are deshielded by the adjacent nitrogen, while the β-carbons (C-10, C-11) appear in the typical aliphatic region.[10]

Advanced Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation for the structure, 2D NMR experiments are essential for unambiguous assignment and confirmation of connectivity.

Workflow for 2D NMR Analysis:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. organomation.com [organomation.com]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-(1-Pyrrolidinoethyl)phenylboronic Acid

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in academic and industrial research, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls which are common motifs in pharmaceuticals and advanced materials.[1] This document provides a detailed technical guide and a field-proven protocol for the use of 4-(1-Pyrrolidinoethyl)phenylboronic acid , a versatile building block of significant interest in medicinal chemistry.[3]

The presence of the pyrrolidinoethyl moiety introduces a basic nitrogen atom, which can be a key pharmacophore or a handle for further functionalization. However, this basicity can also present challenges, such as potential catalyst inhibition or side reactions, necessitating a carefully optimized protocol. This guide explains the fundamental mechanism of the Suzuki-Miyaura coupling, provides a robust, step-by-step protocol for coupling 4-(1-Pyrrolidinoethyl)phenylboronic acid with aryl halides, and delves into the causal relationships behind the selection of catalysts, ligands, bases, and solvents to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X) to form a Palladium(II) intermediate. This is often the rate-determining step of the cycle.[2] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[4]

-

Transmetalation: This crucial step requires the activation of the boronic acid by a base.[5] The base reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (Ar'-B(OR)₃⁻).[4][6] This boronate then transfers its organic group (Ar') to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The absence of a base typically prevents transmetalation from occurring.[1][7]

-

Reductive Elimination: The final step involves the cis-to-trans isomerization of the diorganopalladium(II) complex, followed by the elimination of the final biaryl product (Ar-Ar').[7] This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), potassium carbonate (2.5 eq.), and Pd(PPh₃)₄ (0.02 eq.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Using syringes, add anhydrous 1,4-dioxane, followed by degassed water, to the flask. The typical solvent ratio is 4:1 Dioxane:Water.

-

Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling hinges on the rational selection of its components. The choices are not arbitrary but are based on established chemical principles and empirical evidence.

The Palladium Catalyst and Ligand System

The "heart" of the reaction is the palladium catalyst. While Pd(PPh₃)₄ is a classic, robust, and commercially available Pd(0) source, modern catalysis often employs a Pd(II) precatalyst (like Pd(OAc)₂) combined with a specific ligand. [4]

-

Rationale for Ligands: Ligands are critical as they stabilize the palladium center, modulate its reactivity, and influence the reaction's scope. [1] * Phosphine Ligands: Electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) accelerate the oxidative addition and reductive elimination steps, allowing for the coupling of less reactive aryl chlorides and reactions at lower temperatures. [8][9] * N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors and are often more thermally stable than phosphines, making them excellent ligands for challenging couplings. [1]

The Indispensable Role of the Base

As highlighted in the mechanism, organoboronic acids do not readily transmetalate without a base. [1][7]The base's primary role is to form the reactive boronate species. [6]

-

Choice of Base:

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used due to their moderate basicity, good solubility in aqueous/organic mixtures, and broad compatibility with functional groups.

-

Phosphates (K₃PO₄): A slightly stronger base that is often effective when carbonates fail, particularly with sterically hindered substrates. [8] * Fluorides (KF, CsF): Mild bases that can be effective, especially when base-labile functional groups are present in the substrates. [5] The basic nitrogen in 4-(1-Pyrrolidinoethyl)phenylboronic acid itself is generally not sufficient to promote the reaction and may even coordinate to the palladium, potentially inhibiting catalysis. Therefore, the addition of a stronger, exogenous base like K₂CO₃ is essential.

-

The Solvent System

Solvents play a multifaceted role: they must dissolve the reagents, stabilize catalytic intermediates, and modulate the reactivity of the base. [10][11]

-

Common Solvent Systems:

-

Aprotic Solvents + Water (e.g., Dioxane/H₂O, THF/H₂O): This is a very common combination. The organic solvent dissolves the substrates and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the boronate. [11] * Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can also be effective and may influence the selectivity of the reaction in certain cases. [10] Degassing the solvents is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., K₃PO₄).3. Increase temperature in 10 °C increments. |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Can be base or metal-catalyzed. | 1. Use a milder base (e.g., KF).2. Ensure a slight excess (1.1-1.2 eq.) of the boronic acid.3. Add reagents to the flask in the order described. |

| Homocoupling of Boronic Acid | Caused by oxygen contamination leading to oxidative coupling. | 1. Improve degassing procedure for solvents.2. Maintain a positive pressure of inert gas throughout the reaction. |

| Difficult Purification | Residual palladium catalyst or ligand byproducts co-eluting with the product. | 1. After work-up, filter the organic solution through a small plug of Celite® or silica.2. Consider a scavenger resin to remove palladium. |

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 26, 2026, from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved January 26, 2026, from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved January 26, 2026, from [Link]

-

Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved January 26, 2026, from [Link]

-

Reddit user discussion on phosphine ligands. (2019, August 11). r/chemistry. Reddit. Retrieved January 26, 2026, from [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019, April 8). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5887-5891. Retrieved January 26, 2026, from [Link]

-

Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7, 11739. Retrieved January 26, 2026, from [Link]

-

Martínez-Estíbalez, U., et al. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(11), 4052-4063. Retrieved January 26, 2026, from [Link]

-

West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 26, 2026, from [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved January 26, 2026, from [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Arc-Org. Retrieved January 26, 2026, from [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved January 26, 2026, from [Link]

-

Phenylboronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

Application Notes & Protocols: Strategic Use of 4-(1-Pyrrolidinoethyl)phenylboronic Acid in Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design

The landscape of modern therapeutics, particularly in oncology, is heavily influenced by the development of small molecule kinase inhibitors.[1][2] Kinases, as central nodes in cellular signaling pathways, represent a major class of drug targets.[2] The success of a kinase inhibitor often hinges on its ability to selectively bind to the ATP pocket of the target kinase, a feat achieved through a combination of a core heterocyclic scaffold that mimics the adenine of ATP and carefully chosen substituents that exploit unique features of the target's binding site.

This guide focuses on 4-(1-Pyrrolidinoethyl)phenylboronic acid , a versatile and strategically important building block in the synthesis of a new generation of kinase inhibitors.[3] Its structure is a masterful convergence of synthetic utility and pharmacological relevance. The boronic acid moiety serves as a highly efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.[3][4] Simultaneously, the 4-(1-pyrrolidinoethyl) substituent provides a three-dimensional, basic motif that can establish critical, high-affinity interactions within the kinase active site, enhancing both potency and selectivity.[5]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and the underlying scientific rationale for effectively employing this reagent in kinase inhibitor synthesis programs.

Reagent Profile: Physicochemical Properties and Safe Handling

Understanding the properties of 4-(1-Pyrrolidinoethyl)phenylboronic acid is critical for its successful application and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 868395-81-7 | [3][6] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |

| Molecular Weight | 219.09 g/mol | [3] |

| Appearance | Yellow to off-white solid | [3] |

| Purity | ≥95% (Typically by NMR) | [3] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere. | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, Dioxane, Methanol). | [7] |

Safety and Handling:

Boronic acids are generally stable but require specific handling to ensure their integrity and to maintain a safe laboratory environment.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][9][10] Avoid contact with skin and eyes.[10]

-

Stability: Boronic acids can be susceptible to dehydration to form boroxines and are best stored in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen).[9] While many are air-stable, prolonged exposure to air and moisture should be avoided.

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

The Suzuki-Miyaura Cross-Coupling: A Synthetic Cornerstone

The Suzuki-Miyaura reaction is the preeminent method for constructing the biaryl and heteroaryl-aryl linkages that form the core of many kinase inhibitors.[4][11] Its widespread use is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acids and esters.

The catalytic cycle, shown below, is a well-understood process involving a palladium(0) catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

This protocol details a representative Suzuki-Miyaura coupling between 4-(1-Pyrrolidinoethyl)phenylboronic acid and a halogenated pyrazolo[3,4-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitors, including the BTK inhibitor ibrutinib.[2]

Reaction Scheme:

(Illustrative scheme: A 4-chloro-1H-pyrazolo[3,4-d]pyrimidine core reacts with 4-(1-Pyrrolidinoethyl)phenylboronic acid)

Materials and Reagents:

| Reagent | Grade | Typical Supplier |

| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | ≥97% | Sigma-Aldrich, Combi-Blocks |

| 4-(1-Pyrrolidinoethyl)phenylboronic acid | ≥95% | Chem-Impex, Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem, Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, VWR |

| 1,4-Dioxane | Anhydrous | Acros Organics, Sigma-Aldrich |

| Deionized Water | N/A | In-house |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated Sodium Chloride Solution (Brine) | N/A | In-house |

Step-by-Step Experimental Protocol:

-

1. Reaction Setup (The "Why"):

-

To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Causality: Using oven-dried glassware and an inert nitrogen atmosphere is crucial to prevent the deactivation of the sensitive Pd(0) catalyst by oxygen and to avoid side reactions caused by moisture. The excess of boronic acid (1.2 eq) helps drive the reaction to completion, while a strong base like K₂CO₃ is required to activate the boronic acid for the transmetalation step.[12]

-

-

2. Solvent and Catalyst Addition (The "Why"):

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Stir the suspension for 10 minutes to ensure good mixing.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the flask.

-

Causality: A mixed solvent system like dioxane/water is often optimal; the organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the transmetalation step.[4] The catalyst is added last to the degassed mixture to maximize its active lifetime.

-

-

3. Reaction Execution and Monitoring (The "Why"):

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 10% Methanol in Dichloromethane.

-

Causality: Heating accelerates the reaction rate, particularly the often rate-limiting oxidative addition and reductive elimination steps. Regular monitoring is essential for determining the point of maximum conversion and preventing the formation of degradation byproducts from prolonged heating.

-

-

4. Workup and Extraction (The "Why"):

-

Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

-

Combine the organic layers and wash with brine (1x 30 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The workup is a purification cascade. Dilution with EtOAc and water partitions the desired organic product from the inorganic base and palladium salts. Repeated extractions maximize product recovery. The brine wash removes residual water, and drying with Na₂SO₄ ensures the final product is free of moisture before concentration.

-

-

5. Purification (The "Why"):

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 100% dichloromethane to 10% methanol in dichloromethane.

-

Causality: Flash chromatography is the standard method for separating the desired product from unreacted starting materials, catalyst residues (like triphenylphosphine oxide), and any side products, yielding the pure kinase inhibitor scaffold.

-

Expected Outcome:

| Parameter | Typical Value |

| Reaction Time | 4 - 8 hours |

| Temperature | 90 °C |

| Isolated Yield | 75 - 90% |

| Purity (by LC-MS) | >98% |

The Pharmacological Role of the 4-(1-Pyrrolidinoethyl) Moiety

The synthesis is only half the story. The ultimate value of using 4-(1-Pyrrolidinoethyl)phenylboronic acid lies in the function of its side chain. The pyrrolidinoethyl group is not merely a solubilizing agent; it is an active participant in achieving high-affinity binding.

-

Three-Dimensionality: Unlike flat aromatic rings, the saturated pyrrolidine ring provides a distinct three-dimensional structure that can fit into specific hydrophobic pockets within the kinase active site.[5]

-

Basicity and Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring is basic (pKa ~11.3 for pyrrolidine itself) and is often protonated at physiological pH. This positive charge can form a strong, targeted ionic bond or salt bridge with a conserved acidic residue (e.g., Aspartate or Glutamate) in the kinase active site, a common feature in many inhibitor binding modes.

-

Vectorial Orientation: The ethyl linker correctly positions the pyrrolidine ring to reach and interact with solvent-exposed regions of the ATP binding site, a common strategy for achieving selectivity.

Troubleshooting Guide for Suzuki-Miyaura Coupling

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong or soluble base. 3. Poor quality boronic acid. | 1. Use fresh catalyst; ensure reaction is properly degassed. 2. Switch to a different base (e.g., Cs₂CO₃, K₃PO₄). 3. Use fresh boronic acid; check for boroxine formation via NMR. |

| Significant Deboronation | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of protic impurities. | 1. Lower the reaction temperature to 70-80 °C. 2. Monitor reaction closely and stop once the aryl halide is consumed. 3. Ensure solvents are anhydrous and reagents are dry. |

| Formation of Homocoupling Product (Ar-Ar) | 1. Presence of oxygen in the reaction. 2. Catalyst decomposition. | 1. Thoroughly degas the reaction mixture (evacuate/backfill or sparge with N₂/Ar). 2. Use a more stable catalyst or add stabilizing ligands. |

| Difficult Purification | 1. Persistent palladium catalyst residues. 2. Emulsion during workup. | 1. Wash the organic layer with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium. 2. Add more brine during extraction; filter the combined organic layers through a pad of Celite. |

Conclusion

4-(1-Pyrrolidinoethyl)phenylboronic acid stands out as a high-value reagent for medicinal chemists engaged in kinase inhibitor discovery. It provides a direct route to installing a pharmacologically validated moiety onto various heterocyclic cores via the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding the chemical properties of the reagent, the mechanistic nuances of the reaction, and the ultimate role of the side chain in target engagement, researchers can leverage this building block to accelerate the design and synthesis of potent and selective next-generation kinase inhibitors.

References

-

Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

- Synthesis method of ibrutinib.

-

da Silva, F. S., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(1), 16-20. [Link]

-

Tymoshenko, D. O., et al. (2021). Synthesis of [¹³C₆]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(12), 435-440. [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]

-

Sajjad, M. T., et al. (2023). Integrative green synthesis and molecular simulation of ibrutinib cocrystals for enhanced biopharmaceutical performance and in vivo pharmacokinetics. International Journal of Pharmaceutics, 644, 123326. [Link]

-

Bursavich, M. G., et al. (2013). Novel Mps1 kinase inhibitors: from purine to pyrrolopyrimidine and quinazoline leads. Bioorganic & Medicinal Chemistry Letters, 23(24), 6829-6833. [Link]

-

Cravotto, G., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 12(10), 1228. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Process for preparing ibrutinib and its intermediates. TREA. [Link]

-

Kumar, A., et al. (2022). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Molecular Pharmaceutics, 19(6), 1995-2007. [Link]

-

Thomas, E., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm, 4(1), 94-98. [Link]

-

Araújo, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]

-

Tutone, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(14), 5399. [Link]

-

METHOD FOR PREPARING IBRUTINIB. European Patent Office (EP 3257855 A1). [Link]

-

Packer, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 973-988. [Link]

-

Katz, J. D., et al. (2016). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5859-5863. [Link]

-

그렇지, F., et al. (2004). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 69(16), 5428-5437. [Link]

Sources

- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. 868395-81-7|(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

Application Note: One-Pot Synthesis of Functionalized Carbazoles Utilizing 4-(1-Pyrrolidinoethyl)phenylboronic Acid

Introduction: Streamlining Access to Biologically Important Scaffolds

Carbazole derivatives are a critical class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and pharmacologically active compounds. Their utility in medicinal chemistry and materials science has driven the development of efficient synthetic methodologies. One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This application note provides a detailed protocol and mechanistic insights for a one-pot synthesis of a functionalized carbazole, leveraging a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and an intramolecular C-N bond formation. The protocol is specifically designed around the use of 4-(1-Pyrrolidinoethyl)phenylboronic acid, a versatile building block that introduces a key pharmacophore.

The pyrrolidinoethyl moiety is of particular interest in drug discovery due to its frequent appearance in bioactive molecules, where it can influence solubility, receptor binding, and pharmacokinetic properties. By integrating this functionalized boronic acid into a one-pot carbazole synthesis, this protocol offers a direct route to novel compounds with high potential for biological screening and drug development programs.

Reaction Principle: A Palladium-Catalyzed Tandem Reaction

The cornerstone of this one-pot synthesis is a palladium-catalyzed tandem reaction that sequentially forms a C-C bond via a Suzuki-Miyaura coupling, followed by an intramolecular C-N bond formation (a Cadogan-type cyclization) to construct the carbazole ring system. The process begins with the coupling of an ortho-halo-nitroarene with 4-(1-Pyrrolidinoethyl)phenylboronic acid. The resulting biaryl intermediate, still in the same reaction vessel, then undergoes a reductive cyclization to yield the final carbazole product. The choice of catalyst, base, and solvent is crucial for ensuring both reaction steps proceed efficiently without the need for isolation of the intermediate.

Mechanistic Rationale

The one-pot synthesis can be mechanistically divided into two main catalytic cycles, both facilitated by a single palladium catalyst.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial phase of the reaction is the well-established Suzuki-Miyaura coupling. The catalytic cycle is initiated by the oxidative addition of the ortho-halo-nitroarene to a Pd(0) species. This is followed by transmetalation with the 4-(1-Pyrrolidinoethyl)phenylboronic acid, where the organic moiety is transferred from boron to palladium. The final step of this cycle is reductive elimination, which forms the C-C bond of the biaryl intermediate and regenerates the active Pd(0) catalyst.

Step 2: Reductive Cyclization (Cadogan Reaction)

Upon formation of the biaryl intermediate, the nitro group is reduced in situ to an amino group. This is often facilitated by the phosphine ligands present or by a dedicated reducing agent. The newly formed amino group then participates in an intramolecular palladium-catalyzed C-N bond formation. This cyclization proceeds via an oxidative addition of the remaining aryl halide to the Pd(0) catalyst, followed by coordination of the amino group and subsequent reductive elimination to form the carbazole ring and regenerate the Pd(0) catalyst for subsequent turnovers.

dot digraph "One-Pot Carbazole Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} केंद्रीकृत One-Pot Carbazole Synthesis Workflow

Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 1-Bromo-2-nitrobenzene | >98% | Sigma-Aldrich | |

| 4-(1-Pyrrolidinoethyl)phenylboronic acid | >97% | Combi-Blocks | |

| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Strem Chemicals | Catalyst precursor |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | >98% | Strem Chemicals | Ligand |

| Potassium Phosphate (K₃PO₄) | >98% | Acros Organics | Base, should be finely ground |

| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent, should be degassed |

| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich | Reducing agent for the nitro group |

Reaction Setup

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-nitrobenzene (1.0 mmol, 1.0 eq), 4-(1-Pyrrolidinoethyl)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (3.0 mmol, 3.0 eq).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous, degassed 1,4-dioxane.

-

Evacuate and backfill the Schlenk flask with inert gas three times.

-

Add the catalyst premix to the Schlenk flask via syringe, followed by an additional 8 mL of anhydrous, degassed 1,4-dioxane to give a total solvent volume of 10 mL.

-

Add triphenylphosphine (2.0 mmol, 2.0 eq) to the reaction mixture.

Reaction Execution

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The Suzuki coupling is typically complete within 2-4 hours. The subsequent cyclization may require an additional 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

Workup and Purification

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate containing 1% triethylamine to afford the desired functionalized carbazole.

Data and Expected Results

| Parameter | Value |

| Reactants | 1-Bromo-2-nitrobenzene, 4-(1-Pyrrolidinoethyl)phenylboronic acid |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Ligand Loading | 4 mol% SPhos |

| Base | K₃PO₄ (3.0 eq) |

| Solvent | Anhydrous 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | 16-28 hours |

| Expected Yield | 60-80% |

Yields are highly substrate-dependent and may require optimization.

Troubleshooting and Key Considerations

-

Incomplete Suzuki Coupling: Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. The activity of the boronic acid can be a factor; consider using freshly purchased or properly stored material.

-

Low Yield of Carbazole: The reduction of the nitro group is a critical step. If the cyclization is sluggish, a more potent reducing agent may be necessary, although this should be added after the Suzuki coupling is complete to avoid side reactions. The choice of phosphine ligand can also influence the rate of both the Suzuki coupling and the C-N bond formation.

-

Side Reactions: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help to mitigate this, but significant homocoupling may indicate issues with catalyst activity or reaction conditions.

Conclusion

This application note details a robust and efficient one-pot method for the synthesis of functionalized carbazoles using 4-(1-Pyrrolidinoethyl)phenylboronic acid. By combining a Suzuki-Miyaura cross-coupling with a subsequent intramolecular C-N bond formation in a single reaction vessel, this protocol provides a streamlined approach to valuable heterocyclic scaffolds. The methodology is well-suited for the generation of compound libraries for drug discovery and offers a practical route to novel carbazole derivatives with potential biological activity.

References

-

Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry, 73(19), 7603–7610. [Link]

-

Chen, C., & Daugulis, O. (2009). A General and Efficient Method for the Synthesis of Carbazoles at Room Temperature. Angewandte Chemie International Edition, 48(43), 8143-8145. [Link]

-

DiMauro, E. F., & Kennedy, J. M. (2007). One-Pot Cyclization/Suzuki Coupling: A Microwave Protocol for the Synthesis of 3-Amino-imidazopyridines. The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]

Troubleshooting & Optimization

preventing protodeboronation of 4-(1-Pyrrolidinoethyl)phenylboronic acid

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-(1-Pyrrolidinoethyl)phenylboronic acid, with a specific focus on mitigating the common side reaction of protodeboronation. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to ensure the success and reproducibility of your experiments.

Understanding the Challenge: The Instability of the C-B Bond

Protodeboronation is a prevalent and often frustrating side reaction in processes utilizing organoboron compounds, such as the Suzuki-Miyaura coupling.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of an undesired byproduct—in this case, 1-(1-phenylethyl)pyrrolidine.[1] The propensity for a boronic acid to undergo this degradation is highly dependent on the specific organic substituent and the reaction conditions.[1]

For 4-(1-Pyrrolidinoethyl)phenylboronic acid, the presence of the basic pyrrolidinoethyl group introduces a specific vulnerability. Under acidic or even neutral aqueous conditions, the nitrogen atom can be protonated. This alters the electronic properties of the molecule and can accelerate the rate of protodeboronation. Furthermore, factors inherent to many cross-coupling protocols, such as the presence of a base, water, and elevated temperatures, can create a perfect storm for this unwanted reaction to occur.[2][3]

The general mechanisms for protodeboronation are primarily categorized as acid-catalyzed and base-catalyzed.[1][4]

-

Acid-Catalyzed Pathway: Involves protonation of the boronic acid, making the ipso-carbon more susceptible to nucleophilic attack by a proton source.[1][4]

-

Base-Catalyzed Pathway: Proceeds through the formation of a more reactive boronate species [Ar-B(OH)₃]⁻, which then reacts with a proton source like water.[1][5]

Caption: Simplified pathways for acid- and base-catalyzed protodeboronation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to directly address common issues encountered during experiments.

Q1: My reaction is generating a significant amount of 1-(1-phenylethyl)pyrrolidine byproduct. What's going wrong?

A1: This is a classic signature of protodeboronation. The primary cause is that the rate of protodeboronation is competing with or outpacing the rate of your desired cross-coupling reaction. Several factors in your experimental setup could be responsible:

-

Aggressive Base: Strong bases, particularly hydroxide bases in high concentrations, are known to catalyze protodeboronation.[1][2][5]

-

Excess Water: While some water is often necessary for Suzuki-Miyaura couplings, an excessive amount provides the proton source needed for protodeboronation.

-

High Temperature & Long Reaction Time: Both factors increase the likelihood of degradation. Protodeboronation is a kinetic process; given enough time and energy, it will occur.[6]

-

Inefficient Catalyst System: If the catalytic cycle of your desired reaction is slow (due to poor ligand choice, catalyst poisoning, or low temperature), the boronic acid is exposed to degradative conditions for a longer period.[2] Bulky phosphine ligands, while often used to promote difficult couplings, can sometimes accelerate palladium-catalyzed protodeboronation.[2]

Q2: How can I adjust my Suzuki-Miyaura reaction conditions to minimize this side reaction?

A2: The key is to accelerate the productive cross-coupling relative to the unproductive protodeboronation.[1] Here is a hierarchy of adjustments to consider:

-

Change the Base: This is often the most impactful change. Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) or even milder bases like potassium fluoride (KF) or acetates can also be effective.[6]

-

Solvent System: Minimize water content. If possible, use anhydrous co-solvents. A common and effective system is a mixture of an organic solvent like dioxane, 2-MeTHF, or toluene with a minimal amount of water.[6] Ensure all solvents are thoroughly degassed to remove oxygen, which can contribute to other degradation pathways.

-

Lower the Temperature: Find the lowest possible temperature at which the coupling still proceeds efficiently. This may require increasing the reaction time, but it will disproportionately slow the rate of protodeboronation.[6]

-

Optimize the Catalyst System: Ensure you are using a modern, highly active catalyst system. Pre-catalysts featuring bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Fu labs) can often drive the reaction at lower temperatures and faster rates, giving protodeboronation less time to occur.[6] Consider increasing catalyst loading slightly if the reaction is sluggish.[6]

Q3: I've tried optimizing the conditions, but I'm still seeing significant protodeboronation. Are there more stable alternatives to the boronic acid?

A3: Absolutely. When reaction optimization is insufficient, the most robust solution is to use a more stable boron derivative.[1][3] These "masked" reagents are designed to resist degradation while releasing the active boronic acid species slowly under the reaction conditions.[1][7]

-

Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than their corresponding boronic acids.[4] Aryl pinacol boronates (Ar-Bpin) are particularly stable due to the steric protection the methyl groups provide to the boron center.[8] They are often crystalline, easy to purify, and can be used directly in coupling reactions.

-

Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation under storage and reaction conditions.[4][9] They are activated by the base in the reaction mixture.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are often used in "slow-release" strategies.[1][6] The MIDA group is cleaved under basic, aqueous conditions to gradually release the boronic acid, keeping its standing concentration low and thus minimizing side reactions.[1]

Data Presentation: A Comparative Guide to Boron Reagents

The choice of boron reagent is a critical experimental parameter. This table summarizes the key characteristics to guide your decision-making process.

| Feature | Boronic Acid (Ar-B(OH)₂) | Pinacol Ester (Ar-Bpin) | Trifluoroborate (Ar-BF₃K) | MIDA Boronate (Ar-BMIDA) |

| Stability to Protodeboronation | Low to Moderate | High | High | Very High |

| Handling | Often amorphous, can be hygroscopic | Typically crystalline, stable solids | Crystalline, stable solids | Crystalline, stable solids |

| Purification | Difficult (often requires derivatization) | Chromatography, Recrystallization | Recrystallization | Chromatography, Recrystallization |

| Reaction Activation | Direct use (with base) | Direct use (hydrolyzes in situ) | Requires base for activation | Slow hydrolysis with base/water |

| Best For | Simple, fast couplings | General purpose, improved stability | Difficult couplings, slow release | Slow, controlled release for sensitive substrates |

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid, pinacol ester